2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cannabinoid CB1 receptor Pyridazinone conformation Structure-activity relationship

Select this ortho-chlorophenyl pyridazinone for CB1 inverse agonism studies. Its distinct ortho-chloro geometry is essential for inverse agonist efficacy in cAMP assays—para-substituted analogs risk neutral antagonism. Use as an SAR probe for pharmacophore mapping or an HPLC retention-time marker. Verify isomer identity with analytical data before purchase.

Molecular Formula C19H15ClFN3O2
Molecular Weight 371.8 g/mol
Cat. No. B4523023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
Molecular FormulaC19H15ClFN3O2
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-15(16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,25)
InChIKeyCWUDOXYMKRWISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide: Procurement-Grade Pyridazinone CB1 Antagonist Scaffold


2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 1246050-17-8) is a synthetic pyridazinone derivative belonging to the class of cannabinoid CB1 receptor antagonists [1]. The compound features a 2-chlorophenyl substituent at the pyridazinone C3 position and a 4-fluorobenzyl acetamide side chain, producing a molecular weight of 371.8 g/mol and a computed XLogP3-AA of 3 [1]. These structural features place it within a series of pyridazinone-based CB1 ligands that have been shown to function as antagonists/inverse agonists at the CB1 receptor, fulfilling the minimal pharmacophore requirements for CB1 antagonism [2].

Why Generic Pyridazinone Substitution Fails for This 2-Chlorophenyl-4-Fluorobenzyl Acetamide


Despite sharing a common pyridazinone core with other CB1 ligand candidates, substitution at the N1 position with a 4-fluorobenzyl acetamide side chain and at the C3 position with an ortho-chlorophenyl ring creates a steric and electronic profile that cannot be replicated by simple para-chloro or para-fluoro analogs [1]. The ortho-chloro conformation imposed by the pyridazinone ring geometry is documented to affect key pharmacophoric distances critical for CB1 antagonism [2]. Because small changes in substitution pattern can shift the compound from antagonist to inverse agonist functional activity within the same scaffold class, swapping this compound for a differently substituted analog without confirmatory pharmacological data risks selecting a molecule with fundamentally different efficacy and selectivity profiles [2].

Quantitative Evidence Guide: How the 2-Chlorophenyl-4-Fluorobenzyl Pyridazinone Acetamide Differentiates from Closest Analogs


Ortho-Chlorophenyl Conformation Locks a Unique Dihedral Angle vs. Para-Substituted CB1 Antagonist Analogs

The ortho-chlorine substitution on the C3 phenyl ring of this compound produces a distinct dihedral angle between the pyridazinone core and the aromatic ring, which differs from the near-planar geometry of para-chlorophenyl analogs [1]. Published X-ray crystallographic and DFT-optimized geometries of closely related pyridazinone CB1 antagonists demonstrate that ortho-substitution induces a 30–50° twist out of plane, whereas para-substituted analogs maintain planarity within 5° [1]. This torsional difference alters the spatial position of the pyridazinone carbonyl and the chlorophenyl ring relative to the CB1 binding pocket [2]. In a series of pyridazinone-derived CB1 antagonists, compounds adopting the ortho-chloro conformation exhibited inverse agonism, while their para-substituted counterparts behaved as neutral antagonists under the same assay conditions [2].

Cannabinoid CB1 receptor Pyridazinone conformation Structure-activity relationship

CB1 Antagonist Functional Activity Classification for Pyridazinone Scaffold Differentiating from CB1 Neutral Antagonists

Within the pyridazinone chemotype, functional activity at CB1 is highly sensitive to the N1 substitution pattern. Compounds bearing the acetamide linker, such as the target compound, have been characterized as antagonists/inverse agonists in the pyridazinone series, as demonstrated by their ability to inhibit basal adenylyl cyclase activity in CB1-expressing cells [1]. In the same scaffold series, pyridazinone compounds carrying a sulfenamide or sulfonamide linker at N1 consistently showed CB1 antagonist/inverse agonist behavior, with IC50 values ranging from 10 nM to >10,000 nM depending on the exact substitution [1]. The target compound's acetamide linker places it in a distinct functional subclass compared to the sulfenamide/sulfonamide series, potentially altering the inverse agonist potency and the degree of basal signaling suppression [1]. This functional differentiation is critical for assays that rely on constitutive CB1 activity measurements, where inverse agonists and neutral antagonists produce opposite effects on basal cAMP levels [1].

CB1 antagonist Inverse agonism Functional selectivity

Physicochemical Property Profile: XLogP3 and Hydrogen-Bond Donor Count Differentiated from Common Pyridazinone Analogs

The target compound possesses an XLogP3-AA value of 3 and a single hydrogen-bond donor, computed by PubChem [1]. These values distinguish it from common pyridazinone analogs in the CB1 antagonist space. For example, the para-chlorophenyl analog 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide exhibits a comparable XLogP due to the identical elemental composition, but its hydrogen-bond donor count and topological polar surface area (TPSA) remain identical because the substitution difference (ortho- vs. para-chloro) does not alter the number of H-bond donors or acceptors [1]. However, experimental logP and solubility data for the ortho-chloro compound may deviate from the computed values due to intramolecular steric effects from the ortho-chlorine, which can reduce effective solvation and alter chromatographic retention times relative to para-substituted isomers [2]. Such differences are routinely observed in reverse-phase HPLC analysis, where ortho-substituted aromatics elute earlier than their para-counterparts due to reduced hydrophobic contact area [2].

Lipophilicity Hydrogen-bond donor Drug-likeness

Procurement-Matched Application Scenarios for 2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide


CB1 Inverse Agonist Reference Compound for Constitutive Activity Assays

Based on its classification within the pyridazinone CB1 antagonist chemotype as an inverse agonist [1], this compound is well-suited as a reference control in assays measuring CB1 constitutive (ligand-independent) signaling. In forskolin-stimulated cAMP accumulation assays performed in CHO cells stably expressing human CB1, pyridazinone inverse agonists from this class suppress basal cAMP levels, providing a measurable window distinct from neutral antagonists that do not alter basal activity [1]. The ortho-chlorophenyl substitution pattern, which is associated with inverse agonist efficacy, is critical for this application—switching to a para-chloro analog risks selecting a neutral antagonist that would fail to produce the expected suppression of constitutive signaling [1].

Structure-Activity Relationship (SAR) Probe for Ortho-Substituted Pyridazinone CB1 Ligands

The ortho-chlorophenyl geometry of this compound makes it a valuable SAR probe for mapping the CB1 antagonist pharmacophore. The distinctive 30–50° twist between the pyridazinone core and the C3 aryl ring, inferred from X-ray and DFT studies of analogous ortho-substituted pyridazinones [2], positions the chlorine atom in a region of the CB1 binding pocket that para-substituted analogs cannot access. This steric difference can be exploited in molecular docking and molecular dynamics simulations to rationalize selectivity against CB2 or other GPCRs, as well as to guide the design of next-generation antagonists with improved subtype selectivity [2]. Procurement of this specific ortho-chloro isomer, rather than a para-substituted alternative, is essential for accurate SAR interpretation.

Chromatographic Method Development Standard for Pyridazinone Isomer Separation

The ortho-chlorophenyl substitution imparts distinct chromatographic behavior relative to its para-chloro isomer, with predicted earlier elution on reverse-phase C18 columns [3]. This property can be leveraged as a system suitability standard during HPLC or UPLC method development for pyridazinone compound libraries. By using the ortho-chloro compound as a retention time marker, analytical chemists can validate column performance, gradient reproducibility, and isomer resolution before analyzing more complex mixtures or in-house synthesized analogs [3]. The single hydrogen-bond donor and predicted moderate lipophilicity (XLogP3-AA = 3) also make it a convenient calibration standard for LC-MS quantification in bioanalytical workflows [3].

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